6-{3-[3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]azetidine-1-carbonyl}-1,3-benzothiazole
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Description
6-{3-[3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]azetidine-1-carbonyl}-1,3-benzothiazole is a useful research compound. Its molecular formula is C17H12N6O2S and its molecular weight is 364.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 364.07424482 g/mol and the complexity rating of the compound is 533. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Mechanism of Action
Target of Action
The primary target of this compound is Glucokinase (GK) . GK is a key regulator of glucose homeostasis and its small-molecule activators represent a promising opportunity for the treatment of type 2 diabetes .
Mode of Action
The compound acts as a partial activator of Glucokinase . It interacts with GK, enhancing its activity and thereby promoting glucose metabolism. This can help to lower blood glucose levels, which is beneficial in the management of type 2 diabetes .
Biochemical Pathways
The activation of GK by the compound influences the glycolysis pathway . By enhancing the activity of GK, the compound increases the conversion of glucose to glucose-6-phosphate, the first step in glycolysis. This leads to increased glucose utilization and decreased blood glucose levels .
Pharmacokinetics
These properties would have been key factors in its advancement into human clinical trials .
Result of Action
The activation of GK by the compound leads to increased glucose metabolism, which can help to lower blood glucose levels. This is particularly beneficial in the context of type 2 diabetes, where the body is unable to effectively regulate blood glucose levels .
Properties
IUPAC Name |
1,3-benzothiazol-6-yl-[3-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N6O2S/c24-17(10-1-2-12-14(5-10)26-9-20-12)23-7-11(8-23)16-21-15(22-25-16)13-6-18-3-4-19-13/h1-6,9,11H,7-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSWUXCZOHLVBDC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC3=C(C=C2)N=CS3)C4=NC(=NO4)C5=NC=CN=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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